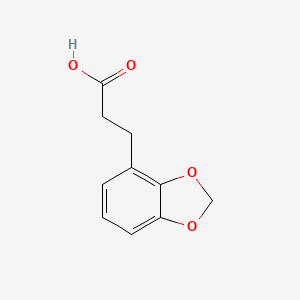

3-(1,3-Benzodioxol-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-3H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCENGYZQQPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282955 | |

| Record name | 3-(1,3-benzodioxol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20974-68-9 | |

| Record name | NSC28957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzodioxol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes to 3-(1,3-Benzodioxol-4-yl)propanoic Acid

The synthesis of this compound can be approached through several established pathways, primarily involving the construction of the propanoic acid side chain on a pre-formed benzodioxole core.

Exploration of Precursors and Reaction Pathways

Key precursors for the synthesis of this compound include 1,3-benzodioxole (B145889) and its derivatives. One common strategy begins with the bromination of 1,3-benzodioxole to yield 4-bromo-1,3-benzodioxole (B1272940) youtube.com. This intermediate is then amenable to carbon-carbon bond-forming reactions.

A prominent reaction pathway is the Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene organic-chemistry.orgmasterorganicchemistry.com. In this context, 4-bromo-1,3-benzodioxole can be reacted with an acrylate (B77674) ester, such as ethyl acrylate, followed by hydrolysis to yield the desired propanoic acid. The Heck reaction is known for its reliability in forming C-C bonds with high trans selectivity organic-chemistry.org.

Another viable pathway involves the hydrogenation of a corresponding cinnamic acid derivative . This two-step approach would first involve the synthesis of 3-(1,3-Benzodioxol-4-yl)acrylic acid, which is then reduced to the propanoic acid. Catalytic hydrogenation is a well-established method for the reduction of the alkene double bond in α,β-unsaturated acids chemmethod.comresearchgate.net.

A third potential route starts from 2,3-(methylenedioxy)benzaldehyde, which can be oxidized to 1,3-benzodioxole-4-carboxylic acid chemicalbook.com. This carboxylic acid would then require a homologation sequence to extend the carbon chain by two atoms to form the propanoic acid side chain.

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For the initial bromination of 1,3-benzodioxole using N-bromosuccinimide, a yield of 61% has been reported youtube.com.

In the context of the Heck reaction, the choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. While specific optimized yields for the synthesis of this compound are not extensively documented in readily available literature, related Heck reactions have been thoroughly studied, providing a strong basis for optimization organic-chemistry.orglibretexts.orgresearchgate.net.

For the hydrogenation pathway, the choice of catalyst and reaction conditions significantly impacts the yield and selectivity. For the reduction of cinnamic acid to phenylpropanoic acid, a yield of 95% has been achieved using a chloro(1,5-cyclooctadiene) rhodium (I) dimer catalyst with formic acid as the hydrogen source chemmethod.com. Studies on the hydrogenation of cinnamic acid have shown that different catalysts can lead to varying product distributions, with some catalysts also reducing the aromatic ring researchgate.net.

The oxidation of 2,3-(methylenedioxy)benzaldehyde to 1,3-benzodioxole-4-carboxylic acid has been reported with a high yield of 96% using potassium carbonate and hydrogen peroxide chemicalbook.com. The subsequent chain extension would require further optimization.

| Reaction Step | Reagents/Catalyst | Reported Yield |

| Bromination of 1,3-benzodioxole | N-Bromosuccinimide | 61% youtube.com |

| Oxidation of 2,3-(methylenedioxy)benzaldehyde | K₂CO₃, H₂O₂ | 96% chemicalbook.com |

| Hydrogenation of cinnamic acid | Chloro(1,5-cyclooctadiene) rhodium (I) dimer | 95% chemmethod.com |

Novel Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards the development of more efficient and selective catalytic systems. For the synthesis of this compound, these advancements are particularly relevant to the key bond-forming and reduction steps.

In the Heck reaction pathway, a variety of novel palladium catalysts have been developed. These include phosphine-free catalysts and N-heterocyclic carbene (NHC) palladium complexes, which can offer higher stability and turnover numbers organic-chemistry.org.

For the hydrogenation of the corresponding cinnamic acid derivative, several advanced catalytic systems have been investigated. Chloro(1,5-cyclooctadiene) rhodium (I) dimer has been shown to be a highly effective catalyst for the transfer hydrogenation of cinnamic acid using formic acid as a hydrogen donor chemmethod.com. Other studies have explored the use of bimetallic catalysts, such as Ru-Sn/Al₂O₃, and supported catalysts like 5% Pd/C and 5% Ru/C, each exhibiting different selectivities for the hydrogenation of the double bond versus the aromatic ring researchgate.netresearchgate.net.

| Catalyst | Reaction Type | Key Features |

| N-Heterocyclic Carbene Palladium Complexes | Heck Reaction | High stability and activity organic-chemistry.org. |

| Chloro(1,5-cyclooctadiene) rhodium (I) dimer | Transfer Hydrogenation | High yield (95%) for cinnamic acid reduction chemmethod.com. |

| Ru-Sn/Al₂O₃ | Hydrogenation | Can be selective for different functional groups researchgate.netresearchgate.net. |

| 5% Pd/C | Hydrogenation | Effective for both C=C and aromatic ring hydrogenation researchgate.net. |

Enantioselective Synthesis and Stereochemical Control Strategies

The development of enantioselective methods for the synthesis of chiral molecules is a significant area of research. For this compound, the introduction of a chiral center would be at the α- or β-position of the propanoic acid side chain.

Asymmetric hydrogenation of a suitably substituted cinnamic acid derivative is a promising strategy. The use of chiral phosphine (B1218219) ligands with rhodium or ruthenium catalysts is a well-established method for the enantioselective reduction of prochiral alkenes.

Another approach involves asymmetric conjugate addition reactions. For instance, the addition of an organometallic reagent to a 3-(1,3-Benzodioxol-4-yl)acrylic acid derivative in the presence of a chiral ligand could establish a chiral center.

Furthermore, biocatalytic methods, employing enzymes such as ene-reductases, offer a powerful tool for the enantioselective reduction of carbon-carbon double bonds under mild conditions. The principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, are well-established and could be applied to the synthesis of chiral derivatives of this compound ethernet.edu.et.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green approaches can be considered.

The use of less hazardous solvents and reagents is a key aspect. For example, the use of water as a solvent in the Heck reaction has been explored organic-chemistry.org. The transfer hydrogenation of cinnamic acid using formic acid as a hydrogen source is a greener alternative to using high-pressure hydrogen gas chemmethod.com.

Energy efficiency can be improved by employing microwave or ultrasonic irradiation to accelerate reaction rates, potentially reducing reaction times and energy consumption ijsrst.com.

The development of recyclable catalysts, such as heterogeneous catalysts, can also contribute to a more sustainable process by simplifying product purification and reducing waste researchgate.net. The industrial production of propanoic acid and its derivatives is increasingly moving towards more sustainable processes, driven by both economic and environmental factors nih.govresearchgate.net.

Flow Chemistry Applications in Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of this compound and its intermediates is well-suited for flow chemistry applications.

The carboxylation of organometallic reagents with carbon dioxide in a continuous flow reactor has been demonstrated for the synthesis of carboxylic acids durham.ac.uk. This approach could potentially be adapted for the synthesis of the target molecule.

Furthermore, multi-step syntheses can be telescoped in flow, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps acs.org. For example, the formation of an intermediate followed by a subsequent reaction, such as a hydrogenation or a coupling reaction, could be performed in a continuous flow setup acs.orgunimi.itresearchgate.net. The improved safety of handling hazardous reagents and intermediates in a closed flow system is a significant advantage.

Derivatization and Structural Modification Studies

Synthesis of Ester and Amide Derivatives of 3-(1,3-Benzodioxol-4-yl)propanoic Acid

The carboxylic acid functional group is a primary site for derivatization, readily converted into esters and amides through standard acylation reactions. These derivatives are often synthesized to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification: Esters of this compound can be prepared via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. A more common and milder laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the parent acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the corresponding ester. For example, the synthesis of the methyl ester would proceed via reaction with methanol.

Amidation: Amide derivatives are synthesized in a similar fashion. The carboxylic acid is first activated, often by forming the acyl chloride, which is subsequently treated with a primary or secondary amine. This reaction provides a versatile route to a wide array of N-substituted amides. Direct amidation, avoiding the need for an acyl chloride intermediate, can also be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation of the carboxylic acid and an amine.

| Derivative Type | Reagents | Product Structure |

| Methyl Ester | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | Formula: C₁₁H₁₂O₄ |

| N-Ethyl Amide | 1. SOCl₂ or (COCl)₂ 2. Ethylamine, Triethylamine | Formula: C₁₂H₁₅NO₃ |

| N,N-Dimethyl Amide | 1. SOCl₂ or (COCl)₂ 2. Dimethylamine | Formula: C₁₂H₁₅NO₃ |

Functionalization of the Benzodioxole Moiety

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Modifications can also target the dioxole ring itself under specific conditions.

Electrophilic aromatic substitution (EAS) provides a powerful method for introducing new functional groups onto the benzene ring of the benzodioxole system. The methylenedioxy group (-O-CH₂-O-) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the 4-position is already substituted. The primary positions for substitution are therefore C6 and C7 (ortho to one of the oxygens and meta to the other) and C5 (para to one oxygen and ortho to the other). Due to the powerful electron-donating nature of the ether-like oxygens, substitution typically occurs at the positions ortho and para to them.

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. The reaction is expected to yield predominantly the 6-substituted product.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction also favors substitution at the 6-position.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. Studies on the acylation of 1,3-benzodioxole (B145889) with propionic anhydride have shown that this reaction can proceed effectively, typically yielding the 1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)propan-1-one. mdpi.com While strong Lewis acids like AlCl₃ can be used, they sometimes lead to the cleavage of the methylenedioxy bridge, so milder catalysts like polyphosphoric acid (PPA) or recyclable heterogeneous catalysts are often preferred. mdpi.commdma.ch

The 1,3-benzodioxole ring is generally stable under many synthetic conditions. However, under harsh conditions, particularly with strong Lewis acids or certain demethylating agents, the methylenedioxy bridge can be cleaved.

Research in this area is not extensive for this specific molecule, but analogies can be drawn from related structures. The ether linkages in the dioxole ring can be susceptible to cleavage by reagents like boron tribromide (BBr₃), which would convert the benzodioxole back to a catechol (a 1,2-dihydroxybenzene derivative). Some traditional Friedel-Crafts reaction conditions using an excess of strong Lewis acids like AlCl₃ have been reported to cause the destruction or rearrangement of the methylenedioxy bridge, leading to tar formation. mdma.ch This indicates that the stability of the ring is a critical consideration during the design of synthetic routes that employ potent electrophilic conditions. Ring-rearrangement studies for this specific scaffold are not widely documented in the literature.

Diversification of the Propanoic Acid Side Chain

The three-carbon side chain offers further opportunities for structural modification, allowing for the introduction of new functional groups or the formation of more complex structures.

The aliphatic nature of the propanoic acid chain allows for functionalization, particularly at the α- and β-positions.

α-Halogenation: The Hell-Volhard-Zelinsky reaction can be used to introduce a bromine atom at the α-position (the carbon adjacent to the carboxyl group). The reaction involves treating the carboxylic acid with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo acid is a versatile intermediate that can be converted to α-hydroxy, α-amino, or other α-substituted acids via nucleophilic substitution.

γ-Lactonization: Palladium-catalyzed C-H activation has been explored for aliphatic acids. A tandem γ-arylation and γ-lactonization of aliphatic acids has been reported, which could potentially be applied to this scaffold to create γ-lactones, a common motif in bioactive molecules. nih.gov

The bifunctional nature of derivatives of this compound makes them attractive building blocks for the synthesis of macrocycles. Macrocyclization can be achieved by introducing a second reactive functional group onto the benzodioxole core, which can then react with the propanoic acid side chain (or a derivative thereof) in an intramolecular fashion.

A hypothetical strategy could involve the following steps:

Functionalization of the Ring: An initial electrophilic aromatic substitution (e.g., bromination at the 6-position) is performed.

Introduction of a Reactive Handle: The bromo-derivative could undergo a Sonogashira or Stille coupling to introduce a group containing a terminal alkyne or alkene.

Coupling and Cyclization: The carboxylic acid group is then coupled with a linker molecule containing a complementary reactive group (e.g., an azide for an alkyne, or another terminal alkene).

Macrocyclization: The final step would be an intramolecular ring-closing reaction. Popular methods for this include Ring-Closing Metathesis (RCM) for diene precursors or an Azide-Alkyne Cycloaddition (a "click" reaction) for alkyne-azide precursors to form a triazole-containing macrocycle. cam.ac.uk

These strategies, while not specifically documented for this compound, are well-established in the diversity-oriented synthesis of macrocycles and represent a viable approach for creating complex molecular architectures based on this scaffold. cam.ac.uknih.gov

Synthesis and Investigation of Complex Spiro and Heterocyclic Derivatives

The unique structural features of this compound make it a valuable precursor for the construction of complex spiro and heterocyclic derivatives. These molecular architectures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

One prominent strategy for the synthesis of heterocyclic derivatives from precursors structurally related to this compound involves the Pictet-Spengler reaction. This reaction facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.govnrochemistry.com For this to be applied to this compound, the carboxylic acid moiety would first need to be converted into a suitable amine functionality, specifically a β-arylethylamine. This transformation would set the stage for cyclization, leading to the formation of a heterocyclic system fused to the benzodioxole ring. The reaction's versatility allows for the introduction of various substituents, depending on the choice of the carbonyl component, thus enabling the creation of a library of diverse heterocyclic compounds.

Another avenue of investigation involves the synthesis of spiro compounds, which are characterized by two rings connected through a single shared atom. beilstein-journals.orgmdpi.com The synthesis of spiro-lactones, for instance, can be envisioned starting from this compound. This transformation would likely involve the creation of a new chiral center at the spiro-atom, offering opportunities for stereoselective synthesis. nih.gov Methodologies such as base-promoted cyclization followed by alkylation could potentially be adapted to construct spirocyclic indoline lactones from precursors derived from the starting propanoic acid. nih.gov

The table below summarizes some of the key findings in the synthesis of related spiro and heterocyclic derivatives.

| Derivative Type | Synthetic Strategy | Key Findings |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | A versatile method for constructing the core heterocyclic structure. wikipedia.orgnih.govnrochemistry.com |

| Spiro-lactones | Base-promoted cyclization and alkylation | Potential for creating complex spirocyclic systems with new chiral centers. nih.gov |

| Spiro Heterocyclic Steroids | Multi-step synthesis including condensation and cycloaddition | Demonstrates the utility of propanoic acid derivatives in complex molecule synthesis. beilstein-journals.org |

Strategies for N-Protected Derivatives and Amino Acid Analogues

The development of novel amino acid analogues is a significant area of research, driven by the desire to create peptides with enhanced stability and biological activity. This compound serves as a potential starting material for the synthesis of unique β-amino acids and their N-protected derivatives. illinois.edunih.gov

A crucial step in the synthesis of amino acid analogues is the introduction of a nitrogen-containing functional group and its subsequent protection to allow for controlled peptide bond formation. One common strategy involves the N-acylation of amino acids, where a protecting group is attached to the nitrogen atom. science.gov In the context of this compound, this compound itself could be used as an acylating agent to modify existing amino acids, thereby introducing the benzodioxole moiety.

Furthermore, the propanoic acid backbone of the starting material is well-suited for conversion into a β-amino acid. Various synthetic routes are available for the synthesis of β-amino acids, including methods that start from carboxylic acids. illinois.eduorganic-chemistry.org These strategies often involve the introduction of an amino group at the β-position of the carboxylic acid. Once the β-amino acid analogue of this compound is synthesized, it can be N-protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to make it suitable for peptide synthesis. researchgate.net

Research in this area has explored the synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety, highlighting the feasibility of coupling the benzodioxole core with amino acid structures. researchgate.net

The following table outlines strategies for the synthesis of N-protected derivatives and amino acid analogues.

| Derivative Type | Synthetic Strategy | Key Aspects |

| N-Acylated Amino Acids | Acylation of amino acids with an activated derivative of this compound. | Introduction of the benzodioxole moiety onto an existing amino acid. science.govfrontiersin.org |

| β-Amino Acid Analogues | Introduction of an amino group at the β-position of the propanoic acid chain. | Creation of a non-proteinogenic amino acid with the benzodioxole side chain. illinois.edunih.govorganic-chemistry.org |

| N-Protected β-Amino Acid Analogues | Protection of the newly introduced amino group with standard protecting groups (e.g., Boc, Fmoc). | Preparation of the amino acid analogue for use in solid-phase or solution-phase peptide synthesis. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of 3-(1,3-Benzodioxol-4-yl)propanoic acid is expected to show distinct signals corresponding to the protons of the propanoic acid chain and the benzodioxole ring system. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often in the range of 10–12 ppm, due to strong deshielding and hydrogen bonding. jove.comlibretexts.org Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.orglibretexts.org The methylene protons of the propanoic acid side chain (-CH₂-CH₂-COOH) are expected to appear as two distinct triplets. The protons on the benzodioxole ring will resonate in the aromatic region (typically 6.5-7.0 ppm), and the methylenedioxy (-O-CH₂-O-) protons will exhibit a characteristic singlet peak around 5.9-6.1 ppm. nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~11.0 - 12.0 | broad singlet | - |

| Ar-H (3 protons) | ~6.6 - 6.9 | multiplet | - |

| -O-CH₂-O- | ~5.9 - 6.1 | singlet | - |

| Ar-CH₂- | ~2.8 - 3.0 | triplet | ~7-8 |

| -CH₂-COOH | ~2.5 - 2.7 | triplet | ~7-8 |

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-180 ppm region. jove.comlibretexts.org The sp²-hybridized carbons of the aromatic ring and the benzodioxole system typically resonate between 108 and 148 ppm. The characteristic methylenedioxy carbon (-O-CH₂-O-) is found around 101 ppm. The sp³-hybridized carbons of the aliphatic side chain will appear at the highest field (most shielded), generally between 25 and 40 ppm. jove.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~175 - 180 |

| Ar-C -O (2 carbons) | ~145 - 148 |

| Ar-C -C (1 carbon) | ~130 - 135 |

| Ar-C H (3 carbons) | ~108 - 125 |

| -O-C H₂-O- | ~101 - 102 |

| Ar-C H₂- | ~34 - 38 |

| -C H₂-COOH | ~28 - 32 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, a key cross-peak would be observed between the two methylene triplets of the propanoic acid chain, confirming their adjacent relationship. Correlations between the coupled aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the singlet at ~6.0 ppm to the carbon at ~101 ppm, and the aliphatic triplets to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for establishing the connection between different parts of the molecule. Key correlations would include those from the benzylic protons (Ar-CH₂) to the aromatic carbons, and from the protons of the propanoic chain to the carbonyl carbon, thus confirming the entire carbon skeleton and the placement of the side chain on the benzodioxole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. For this molecule, the most prominent feature is the very broad O-H stretching band of the carboxylic acid dimer, which typically appears from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.orgdocbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹. docbrown.info Other key absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the ether linkages of the dioxole ring and the carboxylic acid between 1000 and 1300 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. The spectrum would be expected to show a strong C=O stretching band around 1650-1700 cm⁻¹. sapub.org Aromatic ring vibrations, particularly the symmetric "breathing" mode around 1000 cm⁻¹, would also be prominent. sapub.org While the O-H stretch is typically weak in Raman, the C-H and C=C stretching vibrations would be clearly observable.

Table 3: Predicted Vibrational Frequencies for this compound.

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad, strong) | Weak |

| Carbonyl | C=O stretch | 1700-1725 (strong) | 1650-1700 (strong) |

| Aromatic C-H | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H | C-H stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 (medium-strong) | 1580-1610 (strong) |

| Carboxylic Acid/Ether | C-O stretch | 1000-1300 (strong) | Moderate |

| Benzodioxole Ring | Ring breathing | Weak | ~1000 (strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV light by this compound is primarily due to the π → π* transitions within the benzodioxole chromophore. The propanoic acid side chain does not absorb significantly in the typical UV-Vis range (200-800 nm). Based on related benzodioxole structures, strong absorptions are expected in the UV region. researchgate.netbookpi.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound.

| Transition Type | Predicted λₘₐₓ (nm) |

| π → π | ~240 - 250 |

| π → π | ~285 - 295 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₀H₁₀O₄, giving it a molecular weight of 194.18 g/mol .

The mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 194. Aromatic acids typically exhibit a more prominent molecular ion peak than their aliphatic counterparts. libretexts.orgwhitman.edu Key fragmentation pathways would involve cleavages of the propanoic acid side chain.

Alpha-cleavage: Loss of the carboxyl group (•COOH, 45 Da) would lead to a significant fragment at m/z 149. Loss of the hydroxyl radical (•OH, 17 Da) is also common for aromatic acids, giving a peak at m/z 177. whitman.eduyoutube.com

Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the side chain would result in a stable benzylic-type cation at m/z 135.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 194 | [C₁₀H₁₀O₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 149 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it This technique provides unambiguous information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com For this compound, a single-crystal X-ray diffraction (XRD) analysis would yield a detailed model of its solid-state structure.

The process requires a suitable single crystal of the compound, which is mounted in an X-ray diffractometer. units.it A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. The angles and intensities of these diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. springernature.com

Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides invaluable information:

Molecular Confirmation: It provides absolute confirmation of the compound's chemical structure and stereochemistry.

Conformational Analysis: The analysis reveals the preferred conformation of the propanoic acid side chain relative to the benzodioxole ring system.

Intermolecular Interactions: It details how molecules pack together in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions between aromatic rings. mdpi.com This information is crucial for understanding the compound's physical properties, such as melting point and solubility.

In cases where obtaining a single crystal is difficult, X-ray powder diffraction (XRPD) can be used. XRPD is performed on a microcrystalline powder and provides a characteristic "fingerprint" of the crystalline solid. units.it While it does not provide the atomic-level detail of single-crystal XRD, it is a rapid and powerful tool for identifying different crystalline forms (polymorphs), which can have different physical properties. units.it

Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). mdpi.com | Describes the fundamental shape of the unit cell. |

| Space Group | The specific symmetry group of the crystal structure. mdpi.com | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Provides precise information on the chemical bonds within the molecule. |

| Bond Angles (°) | The angles formed between three connected atoms. | Defines the geometry and conformation of the molecule. mdpi.com |

| Torsion Angles (°) | The dihedral angles that describe the rotation around a chemical bond. | Crucial for determining the 3D conformation of flexible parts of the molecule. |

| Hydrogen Bonding | Details of hydrogen bond donors, acceptors, distances, and angles. mdpi.com | Identifies key intermolecular forces governing crystal packing. |

Mechanistic Studies of Molecular Interactions in in Vitro and Non Human Systems

Enzymatic Interaction Mechanisms

Comprehensive studies detailing the enzymatic interactions of 3-(1,3-Benzodioxol-4-yl)propanoic acid are not readily found in the current scientific literature. Research on other benzodioxole compounds, however, suggests that this chemical scaffold can interact with various enzymes.

In Vitro Enzyme Inhibition and Activation Studies

No specific in vitro enzyme inhibition or activation studies, such as protein denaturation assays, were identified for this compound.

Substrate Specificity and Binding Affinity Investigations

There is no available information regarding the substrate specificity or binding affinity of this compound.

Receptor Binding and Modulation Mechanisms

While direct receptor binding studies for this compound are not available, research on analogous compounds indicates a potential for interaction with neurotransmitter receptors. A study investigating benzodioxole-propanamide derivatives for their neuroprotective effects explored their modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. One of the compounds used in this research was the structurally similar 2-methyl-3-[(3,4-methylenedioxy) phenyl]propionic acid . The study hypothesized that novel hybrid derivatives of benzodioxole-propanamide could effectively modulate AMPA receptor activities, potentially leading to neuroprotective effects. Some benzodioxole compounds have been identified as negative modulators of AMPA receptors, which can increase the rate of desensitization and prolong the deactivation process.

Information regarding the interaction of this compound with the transient receptor potential melastatin 8 (TRPM8) is not available in the current literature.

Mechanistic Insights into Antimicrobial Properties in Vitro

Specific studies on the in vitro antimicrobial properties and the underlying mechanisms of this compound have not been reported.

Investigation of Antioxidant Mechanisms in Vitro

Direct investigations into the in vitro antioxidant mechanisms of this compound are not present in the available literature. However, research on other benzodioxole-containing molecules has demonstrated antioxidant potential.

For instance, a study on a novel amino acid with a benzodioxole core, 2-amino-3-(7-methoxybenzo[d]dioxol-5-yl)propanoic acid , revealed significant anti-radical activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 80.91 μM. The same compound also exhibited a potent inhibitory effect on peroxidase activity in an enzymatic, HRP-H2O2/L012 chemiluminescence assay, with an IC50 of 0.36 μM. Another study identified a new 1,3-benzodioxole (B145889) derivative, Hypecoumic acid , which showed moderate antioxidative activity in a DPPH-scavenging assay with an IC50 value of 86.3 ± 0.2 μM.

In Vitro Antioxidant Activity of Related Benzodioxole Compounds

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 2-amino-3-(7-methoxybenzo[d]dioxol-5-yl)propanoic acid | DPPH radical scavenging | 80.91 μM | |

| 2-amino-3-(7-methoxybenzo[d]dioxol-5-yl)propanoic acid | HRP-H2O2/L012 peroxidase inhibition | 0.36 μM | |

| Hypecoumic acid | DPPH radical scavenging | 86.3 ± 0.2 μM |

Molecular Docking Studies of Ligand-Protein Interactions

No molecular docking studies specifically involving this compound were found. However, in silico investigations have been performed on related benzodioxole structures to elucidate their binding modes with protein targets.

A molecular docking study of 2-amino-3-(7-methoxybenzo[d]dioxol-5-yl)propanoic acid with horseradish peroxidase (HRP) was conducted to support the experimental findings of its anti-peroxidase activity. The docking results indicated that this compound interacts with key catalytic and active site residues of HRP, including Arg38, His42, Ser73, Phe68, and Pro139, providing a structural basis for its inhibitory effect.

Molecular Docking Interactions of a Related Benzodioxole Compound

| Compound | Protein Target | Interacting Residues | Reference |

|---|---|---|---|

| 2-amino-3-(7-methoxybenzo[d]dioxol-5-yl)propanoic acid | Horseradish Peroxidase (HRP) | Arg38, His42, Ser73, Phe68, Pro139 |

Environmental Fate and Biotransformation Pathways

Microbial Degradation Pathways of 3-(1,3-Benzodioxol-4-yl)propanoic Acid and Related Compounds

The microbial breakdown of aromatic compounds is a critical process in biogeochemical cycles. While specific studies on this compound are limited, research on related benzodioxole and propanoic acid derivatives provides significant insight into potential degradation routes. Bacteria, in particular, have evolved diverse enzymatic systems to cleave aromatic rings and metabolize the resulting intermediates. For instance, various bacterial strains have been identified that can degrade compounds like 3-phenylpropionic acid, 3-phenoxybenzoic acid (3-PBA), and fluorinated benzodioxoles. frontiersin.orgmdpi.com

The biodegradation of the benzodioxole structure has been elucidated through studies of related compounds such as 2,2-Difluoro-1,3-benzodioxole (DFBD). The bacterium Pseudomonas putida F1 transforms DFBD into several key intermediates. nih.govnih.gov The initial oxidation produces a cis-dihydrodiol, specifically DFBD-4,5-dihydrodiol. nih.govnih.gov This metabolite can undergo further oxidation to 4,5-dihydroxy-DFBD or dehydrate to form a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD. nih.govnih.gov A major transformation pathway for the DFBD-4,5-dihydrodiol involves its decomposition to fluoride (B91410) ions and 1,2,3-trihydroxybenzene, also known as pyrogallol (B1678534). nih.gov The formation of pyrogallol is responsible for the dark coloration observed in microbial cultures degrading DFBD. nih.gov

Studies on other related aromatic acids also reveal common metabolic fates. For example, the degradation of 3-PBA, a common metabolite of pyrethroid pesticides, has been studied in fungi like Aspergillus niger, which is capable of completely breaking down the compound. mdpi.com Similarly, archaeal species such as Haloferax sp. D1227 have been shown to degrade 3-phenylpropionic acid. frontiersin.org

Table 1: Identified Microbial Metabolites of Related Benzodioxole Compounds

| Original Compound | Microorganism | Metabolite / Transformation Product | Reference |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Pseudomonas putida F1 | DFBD-4,5-dihydrodiol | nih.govnih.gov |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Pseudomonas putida F1 | 4,5-dihydroxy-DFBD | nih.govnih.gov |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Pseudomonas putida F1 | 4-hydroxy-DFBD | nih.govnih.gov |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Pseudomonas putida F1 | 5-hydroxy-DFBD | nih.govnih.gov |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Pseudomonas putida F1 | 1,2,3-Trihydroxybenzene (Pyrogallol) | nih.gov |

The enzymatic machinery responsible for the degradation of the benzodioxole ring is central to its environmental breakdown. In Pseudomonas putida F1, the critical first step in the metabolism of DFBD is catalyzed by toluene (B28343) dioxygenase. nih.govnih.gov This enzyme performs a dihydroxylation of the aromatic ring to form the dihydrodiol intermediate. nih.govresearchgate.net

Following this initial oxidation, a dihydrodiol dehydrogenase can further oxidize the intermediate. nih.govnih.gov The discovery that hundreds of bacterial species possess enzymes with high sequence identity to the toluene dioxygenase from P. putida F1 suggests that this degradation mechanism may be widespread in the environment. nih.gov In addition to dioxygenases, cytochrome P450 (P450) enzyme systems are known to be involved in the bioactivation and metabolism of the methylenedioxyphenyl group in various organisms. researchgate.net

Table 2: Enzymatic Systems in the Biodegradation of Related Benzodioxole Compounds

| Enzyme | Microorganism | Substrate | Action | Reference |

| Toluene Dioxygenase | Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Oxidation to DFBD-4,5-dihydrodiol | nih.govnih.gov |

| Dihydrodiol Dehydrogenase | Pseudomonas putida F1 | DFBD-4,5-dihydrodiol | Oxidation to 4,5-dihydroxy-DFBD | nih.govnih.gov |

| Cytochrome P450 Enzymes | Various | Methylenedioxyphenyl group | Bioactivation / Metabolism | researchgate.net |

Factors Influencing Environmental Degradation Efficiency

The rate and extent of microbial degradation of compounds like this compound are influenced by a variety of environmental and biological factors.

Microbial Community Dynamics: The presence of specific microbial populations equipped with the necessary catabolic genes is paramount. The degradation of DFBD, for example, relies on bacteria possessing toluene dioxygenase or similar enzymes. nih.gov The efficiency of degradation can be significantly enhanced by the synergistic action of a microbial consortium, where different species carry out successive steps in the degradation pathway. mdpi.com

Environmental Conditions: Physicochemical parameters play a crucial role. Studies on the degradation of the related compound 3-PBA have shown that pH is a significant factor. mdpi.com Alkaline conditions were found to enhance the degradation rate by a strain of Aspergillus niger, whereas acidic conditions tended to increase the stability of the compound, making it more resistant to microbial breakdown. mdpi.com

Substrate Availability and Induction: The presence of other compounds can influence enzymatic activity. For instance, significant defluorination activity by P. putida F1 was observed when the cells were grown on toluene, which induces the expression of the toluene catabolic pathway, but not when grown on L-arginine. nih.govnih.gov This indicates that the necessary degradative enzymes are inducible and may require the presence of specific substrates for their synthesis.

Metabolic Activation and Transformation Pathways in Non-Human Biological Systems

In non-human organisms, xenobiotics containing the benzodioxole or propanoic acid structure undergo various metabolic transformations, which can vary significantly between species. researchgate.netnih.gov Research on 3-phenoxybenzoic acid (3PBA), a structural analog, reveals a wide diversity in metabolic fate across different animal species. nih.gov

Hydroxylation is often a primary metabolic event that determines the subsequent conjugation and excretion pathway of the molecule. nih.gov Following hydroxylation, the most common transformations are conjugation reactions. In a comparative study, the major metabolic route for 3PBA in sheep, cats, and gerbils was conjugation with the amino acid glycine (B1666218). nih.gov In mice, however, taurine (B1682933) conjugation was the principal pathway. nih.gov The ferret was observed to produce both glycine and taurine conjugates in similar amounts. nih.gov

In contrast, a different set of species, including the marmoset, rabbit, guinea pig, and hamster, primarily excrete 3PBA and its hydroxylated form (4'-hydroxy-3-phenoxybenzoic acid) as glucuronic acid conjugates. nih.gov The rat is unique in that the main urinary metabolite is the O-sulfate conjugate of the hydroxylated parent compound. nih.gov In the mallard duck, a glycylvaline (B15071086) dipeptide conjugate was identified as the major metabolite. nih.gov These species-specific differences highlight the diverse enzymatic capabilities among organisms for metabolizing aromatic acids.

Table 3: Metabolic Pathways of the Related Compound 3-Phenoxybenzoic Acid (3PBA) in Various Species

| Species | Major Metabolic Pathway | Major Metabolite(s) | Reference |

| Sheep, Cat, Gerbil | Glycine Conjugation | 3-Phenoxybenzoylglycine | nih.gov |

| Mouse | Taurine Conjugation | 3-Phenoxybenzoyltaurine | nih.gov |

| Ferret | Glycine & Taurine Conjugation | 3-Phenoxybenzoylglycine, 3-Phenoxybenzoyltaurine | nih.gov |

| Marmoset, Rabbit, Guinea Pig, Hamster | Glucuronidation | Glucuronide conjugates of 3PBA and 4'-HO-3PBA | nih.gov |

| Rat | Sulfation | O-sulfate conjugate of 4'-HO-3PBA | nih.gov |

| Mallard Duck | Dipeptide Conjugation | 3-Phenoxybenzoylglycylvaline | nih.gov |

Applications in Advanced Chemical Synthesis and Industrial Precursor Roles

3-(1,3-Benzodioxol-4-yl)propanoic Acid as an Intermediate in Specialty Chemical Synthesis

The 1,3-benzodioxole (B145889) framework, a core component of this compound, is a foundational element in the synthesis of numerous specialty chemicals. This structural motif is widely utilized as a precursor or intermediate for creating more complex molecules with specific functions. chemicalbook.com The propanoic acid side chain offers a reactive handle that can be readily modified, making the compound a versatile building block for chemists.

Derivatives incorporating the benzodioxole structure are commercially available as intermediates for further chemical elaboration. These molecules serve as starting points for multi-step syntheses in various industrial and research applications. The inherent reactivity of the carboxylic acid group allows for transformations into esters, amides, and other functional groups, expanding its synthetic potential.

Table 1: Examples of Complex Intermediates Derived from the Benzodioxole Structure

| Derivative Name | CAS Number | Classification |

| 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid | 1142209-53-7 | Intermediate |

| 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | Not Available | Intermediate |

| 3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1lambda | 439096-88-5 | Intermediate |

This table showcases complex molecules that use the benzodioxole structure as a key component, illustrating its role as a foundational intermediate in specialty chemical synthesis.

Precursor Applications in the Agrochemical Industry

The 1,3-benzodioxole moiety is a key structural feature in the development of novel agrochemicals, particularly plant growth regulators. Research has demonstrated that derivatives of this heterocyclic system can function as potent auxin receptor agonists, promoting significant root growth in crops. nih.gov

A 2022 study focused on designing and synthesizing a series of N-(benzo[d] wikipedia.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, which were evaluated for their effects on the root systems of Arabidopsis thaliana and Oryza sativa (rice). nih.gov The findings revealed that these compounds, derived from a benzodioxole precursor, exhibited remarkable root growth-promoting activity, in some cases far exceeding that of conventional synthetic auxins like 1-naphthylacetic acid (NAA). nih.gov

The compound designated K-10, for example, significantly enhanced primary root length, surface area, and volume in rice seedlings. nih.gov This activity is linked to its ability to bind effectively to the auxin receptor TIR1 and modulate the expression of root-related genes. nih.gov Such research underscores the role of the benzodioxole structure as a critical precursor for creating next-generation agrochemicals aimed at enhancing crop resilience and productivity. nih.gov

Table 2: Research Findings on Benzodioxole Derivatives as Root Growth Promoters

| Feature | Observation | Source |

| Lead Compound Class | N-(benzo[d] wikipedia.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | nih.gov |

| Mechanism of Action | Acts as a potent auxin receptor agonist, binding to TIR1. | nih.gov |

| Biological Effect | Promotes primary root elongation and generation of lateral roots. | nih.gov |

| Key Finding | Compound K-10 showed superior root growth promotion compared to NAA in Oryza sativa. | nih.gov |

This table summarizes key research findings, highlighting the application of benzodioxole derivatives in the agrochemical sector.

Role in the Synthesis of Complex Organic Molecules for Research and Development

In the field of research and development, particularly in medicinal chemistry, this compound and its relatives serve as pivotal starting materials for synthesizing complex and novel molecules. The benzodioxole unit is a recognized pharmacophore found in many bioactive natural products and synthetic compounds.

One significant application is in the creation of sophisticated tools for biomedical research. For instance, a derivative, 2,2-diphenyl-benzo wikipedia.orgnih.govdioxole-4-carboxylic acid pentafluorophenyl ester, was developed as a convenient precursor for synthesizing siderophore vectors. rsc.org These vectors are designed for use in "Trojan horse" strategies to deliver antibiotics into bacteria like Escherichia coli and Pseudomonas aeruginosa. rsc.org The benzodioxole portion acts as a protected form of a catechol group, which is essential for iron chelation and uptake by bacteria. This protecting group can be removed at the end of the synthesis, revealing the active catechol. rsc.org This strategy demonstrates the compound's utility in constructing highly specialized molecules for advanced therapeutic concepts.

Development of Advanced Materials through Chemical Modification

While the 1,3-benzodioxole nucleus is a cornerstone in the synthesis of bioactive molecules, its specific application in the development of advanced materials like functional polymers or coordination polymers is an emerging area. It has been suggested that 1,3-benzodioxole could act as a hydrogen donor in photopolymerization systems for materials such as dental composite resins. chemicalbook.com The core structure's ability to be functionalized, for example by introducing carboxylic acid groups, opens possibilities for its integration into larger macromolecular structures. For example, bifunctional molecules containing both a carboxylate and a heterocyclic group can be used as ligands to create coordination polymers, which are a class of materials with potential applications in catalysis and gas storage.

Utilization in Fragrance and Flavor Chemical Synthesis

The 1,3-benzodioxole structure is a well-known component in the fragrance industry, often associated with heliotrope or sweet, floral scents. While this compound itself is not a primary fragrance ingredient, it serves as a key precursor to aromatic alcohols and esters that are.

The synthetic pathway typically involves the chemical reduction of the carboxylic acid group of the propanoic acid to yield the corresponding alcohol, 1,3-benzodioxole-propanol. This alcohol can then be reacted with simple carboxylic acids through esterification to produce a variety of fragrance esters. chemicalbook.com These resulting esters, such as acetates and propionates, are valued for their specific scent profiles and are incorporated into perfumes and other scented products. chemicalbook.com This positions the acid as a fundamental building block in the multi-step synthesis of valuable fragrance chemicals.

Table 3: Related Benzodioxole Compounds in Fragrance Synthesis

| Compound Name | CAS Number | Role/Type |

| 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate | Not Available | Fragrance Ingredient (Ester) |

| Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester | 5461-08-5 | Fragrance Ingredient (Ester) |

This table lists examples of fragrance ingredients derived from the benzodioxole skeleton, illustrating the precursor role of related acids.

Future Research Directions and Emerging Avenues

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The principles of green chemistry increasingly guide the development of new synthetic pathways, emphasizing sustainability, efficiency, and safety. Chemoenzymatic and biocatalytic methods, which combine the versatility of chemical reactions with the high selectivity of enzymes, offer a promising alternative to traditional synthetic routes for producing 3-(1,3-Benzodioxol-4-yl)propanoic acid and its derivatives.

Future research could focus on employing enzymes such as lipases, esterases, or oxidoreductases to introduce chirality or perform specific transformations on precursors. For instance, the enzymatic resolution of a racemic intermediate could provide an efficient route to enantiomerically pure forms of related structures. A potential chemoenzymatic strategy could involve the use of an ene-reductase for the asymmetric reduction of an α,β-unsaturated precursor, followed by standard chemical modifications to yield the final product. This approach could significantly reduce the environmental impact by minimizing harsh reagents and solvents.

Biocatalytic routes could be explored by identifying or engineering microorganisms capable of producing the target compound from simple starting materials. This might involve pathway engineering in host organisms like E. coli or Saccharomyces cerevisiae, introducing genes that encode the necessary enzymatic steps for the biosynthesis of the benzodioxole ring and the propanoic acid side chain.

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Substrate Type | Potential Advantage |

|---|---|---|---|

| Ene-Reductase (ERED) | Asymmetric reduction of C=C bond | α,β-unsaturated carboxylic acid/ester | High stereoselectivity |

| Lipase | Kinetic resolution of racemic esters | Racemic ester precursor | Access to enantiopure compounds |

| Cytochrome P450 | Hydroxylation of aromatic ring | Benzodioxole precursor | Functionalization of the scaffold |

| Decarboxylase | Removal of a carboxyl group | Substituted malonic acid derivative | Alternative C-C bond formation |

Application of Machine Learning and Artificial Intelligence in Property Prediction and Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. acellera.comresearchgate.net These computational tools can be powerfully applied to the study of this compound.

ML models can be trained on existing chemical databases to predict a wide range of physicochemical and biological properties for novel derivatives of the target compound. acs.orgarxiv.org This includes predictions of solubility, lipophilicity, and potential bioactivities, thereby guiding the design of new molecules with desired characteristics without the need for immediate synthesis and testing. acellera.com

Table 2: AI/ML Applications in the Study of this compound

| AI/ML Tool | Application | Predicted Output/Goal |

|---|---|---|

| QSAR Models | Property Prediction | Solubility, LogP, Toxicity, Bioactivity |

| Retrosynthesis Software | Synthetic Route Design | Novel, efficient, and sustainable pathways |

| Reaction Optimizer | Condition Recommendation | Optimal solvent, catalyst, temperature, and yield |

| Generative Models | Molecular Design | Novel derivatives with improved properties |

Integration of Multi-Omics Technologies in Mechanistic Biotransformation Studies

Understanding how a compound is metabolized in a biological system is crucial for its development in various applications. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to investigating the biotransformation of this compound. researchgate.net

When a biological system is exposed to a xenobiotic compound, it responds by altering the expression of genes and the levels of proteins and metabolites. By applying a multi-omics approach, researchers can gain a comprehensive view of these changes. nih.gov For instance, transcriptomics (RNA-seq) can identify the upregulation of specific genes, such as those encoding cytochrome P450 enzymes, which are often involved in the initial phases of xenobiotic metabolism. researchgate.netresearchgate.net Proteomics can then confirm the increased presence of these enzymes, while metabolomics can identify the resulting metabolic products of the biotransformation. researchgate.net

This integrated approach could elucidate the complete metabolic pathway of this compound, identify the key enzymes responsible for its breakdown, and reveal any potential bioactive or toxic metabolites. researchgate.net Such studies are fundamental for understanding the compound's fate in living organisms and its potential interactions with other biological molecules. researchgate.net

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound—specifically its carboxylic acid group (a strong hydrogen bond donor and acceptor) and the aromatic benzodioxole ring (capable of π–π stacking)—make it an interesting building block for the construction of supramolecular assemblies. mdpi.com

Additionally, the self-assembly properties of this compound and its derivatives could be investigated to form gels, liquid crystals, or other organized structures. The interplay of hydrogen bonding from the carboxylic acid and π–π interactions from the aromatic system could lead to the formation of well-defined, functional supramolecular architectures.

Investigation of Solid-State Reactivity and Polymorphism

The arrangement of molecules in the solid state can significantly influence their physical properties and reactivity. The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical area of research, particularly in the pharmaceutical and materials sciences. mdpi.comrsc.org

Investigating the polymorphic landscape of this compound could reveal different crystal structures with distinct properties, such as melting point, solubility, and stability. mdpi.comresearchgate.net Aromatic carboxylic acids are known to exhibit polymorphism, often driven by different arrangements of hydrogen-bonded synthons (e.g., dimers vs. catemers). nih.govnih.govnih.gov Understanding and controlling the crystallization conditions to selectively produce a desired polymorph is a key research goal.

Furthermore, the solid-state reactivity of this compound could be explored. Molecules containing reactive moieties, when properly aligned in a crystal lattice, can undergo specific reactions upon exposure to stimuli like light or heat. For example, cinnamic acids, which are structurally related, are known to undergo [2+2] photodimerization reactions in the solid state to form cyclobutane derivatives. thieme-connect.combilkent.edu.trresearchgate.netacs.org Exploring the potential for similar solid-state transformations with derivatives of this compound could lead to the solvent-free synthesis of novel and complex molecular architectures.

Q & A

Basic Question: What are the key physicochemical properties of 3-(1,3-Benzodioxol-4-yl)propanoic acid, and how do they influence experimental design?

Answer:

The physicochemical properties of this compound are critical for solubility, stability, and reactivity in experiments. Key data includes:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₀O₄ | |

| Molecular weight | 194.18 g/mol | |

| Density | 1.343 ± 0.06 g/cm³ | |

| Melting point | 80–82 °C | |

| Boiling point | 354.0 ± 21.0 °C (predicted) | |

| pKa | 4.56 ± 0.10 (predicted) |

Methodological Implications:

- Solubility: The acidic pKa (~4.56) suggests moderate water solubility at neutral pH, necessitating buffered solutions (e.g., phosphate buffer, pH 7.4) for in vitro assays.

- Stability: The melting point (80–82°C) indicates thermal stability up to 80°C, but decomposition may occur near the boiling point (354°C). Avoid prolonged heating in synthetic steps.

Basic Question: What synthetic strategies are commonly employed to prepare this compound?

Answer:

While direct synthesis routes are not explicitly detailed in the evidence, analogous compounds (e.g., 3-(4-(benzyloxy)phenyl)propanoic acid, CAS 50463-48-4) suggest the following strategies :

Carboxylic Acid Functionalization:

- Coupling benzodioxole derivatives with propanoic acid precursors via Friedel-Crafts acylation or Grignard reactions.

Protection/Deprotection:

- Use of benzyloxy groups (as seen in related structures) to protect reactive sites during synthesis, followed by catalytic hydrogenation for deprotection.

Validation:

- Confirm purity via GC (>98% purity criteria, as in ) and structural integrity via NMR (¹H/¹³C) and FT-IR.

Basic Question: How can researchers ensure the purity and identity of this compound during procurement or synthesis?

Answer:

Analytical Methods:

- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID), as specified for similar compounds (e.g., >98.0% purity in ).

- Structural Confirmation:

- Safety Testing: Follow OSHA/GHS guidelines for handling irritants (e.g., skin/eye protection, fume hood use) .

Advanced Question: How does this compound undergo metabolic transformation in vivo, and what analytical techniques resolve conflicting metabolite data?

Answer:

Metabolic Pathways (Based on ):

Phase I Metabolism:

- Hydroxylation at the benzodioxole ring or propanoic acid chain.

Phase II Metabolism:

- Conjugation with sulfate or glucuronide groups (e.g., forming O-sulfate or O-glucuronide derivatives).

Data Contradictions & Resolution:

- Challenge: Differentiating between isomeric metabolites (e.g., para- vs. ortho-hydroxylated products).

- Methodology:

- LC-MS/MS with CID (Collision-Induced Dissociation): Fragment patterns distinguish isomers.

- Stable Isotope Labeling: Track metabolic pathways using ¹³C-labeled precursors.

Advanced Question: How does pH affect the stability and reactivity of this compound in aqueous solutions?

Answer:

- pKa-Dependent Stability:

- At pH < 4.5 (below pKa), the protonated carboxylic acid form dominates, reducing solubility but enhancing stability against nucleophilic attack.

- At pH > 4.5, deprotonation increases solubility but may accelerate degradation (e.g., ester hydrolysis in buffered solutions).

- Experimental Design:

- Use phosphate or acetate buffers (pH 4–7) for short-term stability. For long-term storage, lyophilize and store at –20°C.

Advanced Question: What are the safety and handling protocols for this compound in high-throughput screening?

Answer:

Key Risks (Based on ):

- Hazards: Skin/eye irritation, respiratory sensitization.

- Mitigation:

- Engineering Controls: Conduct experiments in fume hoods with HEPA filters.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced Question: How can structural modifications of this compound enhance its pharmacological activity?

Answer:

Derivatization Strategies (Inspired by ):

Amino Group Introduction:

- Synthesize 3-amino derivatives (e.g., 3-amino-3-(5-benzo[d][1,3]dioxolyl)propanoic acid, CAS 129042-60-0) to improve bioavailability.

Esterification:

- Convert the carboxylic acid to methyl/ethyl esters for enhanced membrane permeability.

Evaluation:

- Screen modified compounds using in vitro assays (e.g., enzyme inhibition) and compare EC₅₀ values with the parent molecule.

Advanced Question: How can researchers address contradictions in metabolite identification during pharmacokinetic studies?

Answer:

Case Study (From ):

- Contradiction: Conflicting reports on whether 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid is a primary metabolite or further transformed into benzoic acid derivatives.

- Resolution:

- Isotopic Tracer Studies: Administer ¹³C-labeled compound to track metabolic fate.

- Microbial Incubation: Use fecal microbiota to confirm decarboxylation pathways.

- Multi-Omics Integration: Pair metabolomics data with transcriptomics to identify enzyme involvement (e.g., GLYAT for glycine conjugation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.